Suberylglycine

Catalog No.
S725584
CAS No.
60317-54-6
M.F
C10H17NO5
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Suberylglycine

CAS Number

60317-54-6

Product Name

Suberylglycine

IUPAC Name

8-(carboxymethylamino)-8-oxooctanoic acid

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)

InChI Key

HXATVKDSYDWTCX-UHFFFAOYSA-N

SMILES

Array

Synonyms

8-[(Carboxymethyl)amino]-8-oxooctanoic Acid; Suberylglycine;

Canonical SMILES

C(CCCC(=O)O)CCC(=O)NCC(=O)O

The exact mass of the compound Suberylglycine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. It belongs to the ontological category of N-acylglycine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Suberylglycine is a dicarboxylic acylglycine that serves as a critical biomarker for diagnosing medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common inborn error of fatty acid metabolism. Its primary procurement context is as a high-purity analytical standard for use in clinical and research laboratories. The quantification of suberylglycine, typically alongside other acylglycines like hexanoylglycine in urine or plasma, is essential for the accurate identification of MCAD deficiency, particularly in newborn screening programs where timely diagnosis is crucial.

In mass spectrometry-based diagnostic testing, chemical identity is absolute. Substituting Suberylglycine with a close analog, such as Adipoylglycine (C6 dicarboxylic acylglycine) or Sebacoylglycine (C10 dicarboxylic acylglycine), is not viable. Analytical methods like LC-MS/MS rely on the unique mass-to-charge ratio (m/z) and specific chromatographic retention time of Suberylglycine (a C8 dicarboxylic acylglycine) to differentiate it from other metabolites. Using an incorrect analog as a calibrator or control would invalidate the assay, leading to failed diagnoses, as the specific elevation of the C8 species is the key diagnostic marker for MCAD deficiency. Therefore, for any application involving the quantitative analysis of metabolic profiles for fatty acid oxidation disorders, only the exact Suberylglycine molecule ensures the required analytical specificity and accuracy.

Diagnostic Specificity: Differentiating MCAD Deficiency from Normal Metabolism and Other Disorders

In patients with confirmed MCAD deficiency, urinary suberylglycine levels are significantly elevated compared to healthy controls and patients with other metabolic disorders. A large retrospective study documented the quantitative increases, establishing clear diagnostic ranges. For example, in one study of an asymptomatic neonate with MCAD deficiency, quantitative analysis showed a marked increase in suberylglycine. While other acylglycines like hexanoylglycine are also primary markers, the combined profile, including suberylglycine, provides a highly specific diagnostic signature. This contrasts with subjects on medium-chain triglyceride (MCT) diets, who may also excrete suberylglycine, but the concurrent elevation of hexanoylglycine and phenylpropionylglycine is specific to MCAD deficiency, making a multi-analyte standard panel essential for differential diagnosis.

Evidence DimensionUrinary Biomarker Concentration
Target Compound DataSignificantly increased urinary excretion in MCAD deficiency patients.
Comparator Or BaselineHealthy controls and patient controls with other diseases show baseline or undetectable levels (unless on MCT-oil supplements).
Quantified DifferenceWhile specific fold-changes vary, the presence of suberylglycine alongside hexanoylglycine is a key differentiator that clearly separates MCAD patients from controls.
ConditionsQuantitative analysis of urine samples via stable isotope dilution mass spectrometry (GC-MS or LC-MS/MS).

Procuring high-purity Suberylglycine is non-negotiable for creating accurate calibrators and controls to reliably distinguish pathological states from healthy or diet-related metabolic variations.

Analytical Method Performance: Suitability for High-Throughput UPLC-MS/MS Assays

Suberylglycine is fully compatible with standard derivatization and analysis protocols used in clinical laboratories for acylglycine profiling. Validated UPLC-MS/MS methods demonstrate excellent performance for a panel of acylglycines, including suberylglycine. Such methods, which are the gold standard in clinical chemistry, achieve high specificity and linearity, with coefficients of variation (CV%) for precision and accuracy typically well within the acceptable range of ±15%. The defined chromatographic behavior and mass fragmentation of a pure suberylglycine standard are prerequisites for developing and validating these robust, high-throughput assays required for newborn screening and clinical diagnostics.

Evidence DimensionLC-MS/MS Method Validation Parameters
Target Compound DataAmenable to established UPLC-MS/MS methods for acylglycine panels, which demonstrate linearity (r² ≥ 0.99), precision (CV ≤ 15%), and accuracy (±15% relative error).
Comparator Or BaselineFDA and ICH guidelines for bioanalytical method validation, which set the standard for acceptable performance in clinical testing.
Quantified DifferencePerformance of methods analyzing suberylglycine meets the rigorous industry standards for clinical diagnostic assays.
ConditionsUPLC-MS/MS analysis of derivatized acylglycines extracted from urine, validated according to established clinical laboratory guidelines.

This compound is a known-good analyte for standard clinical platforms, ensuring that procurement will lead to successful integration into existing laboratory workflows without costly or time-consuming redevelopment.

Precursor Suitability: Guaranteed Identity for Stable Isotope Dilution Analysis

The gold-standard for quantifying endogenous metabolites like suberylglycine is stable-isotope dilution mass spectrometry, which requires a non-labeled (native) analytical standard for calibration and quality control. This native standard is used to create the calibration curve against which the unknown sample, spiked with a heavy-isotope-labeled internal standard, is measured. The accuracy of the entire assay is therefore directly dependent on the purity and verified identity of the native Suberylglycine standard. Procuring a well-characterized standard (e.g., ≥97% purity by HPLC) prevents inaccurate calibration curves, ensuring the final reported patient concentrations are reliable.

Evidence DimensionPurity & Role in Assay Calibration
Target Compound DataServes as the essential non-labeled reference material for calibration curves in stable-isotope dilution assays.
Comparator Or BaselineA crude mixture, unverified material, or a chemically similar analog would introduce significant bias and variability, rendering the quantitative results clinically useless.
Quantified DifferenceThe difference between using a ≥97% pure standard and an uncharacterized material is the difference between a validatable clinical assay and an unreliable one.
ConditionsUse as a calibration standard in stable-isotope dilution mass spectrometry workflows for clinical sample analysis.

Purchasing a certified analytical standard of Suberylglycine is a direct investment in assay accuracy and reproducibility, a fundamental requirement for clinical laboratory accreditation and reliable patient diagnostics.

Calibrator and Quality Control Material for Clinical Diagnostic Assays

The primary application is the preparation of calibrators and quality control (QC) samples for LC-MS/MS or GC-MS assays used in newborn screening and clinical chemistry labs to diagnose MCAD deficiency. Its verified purity is essential for establishing accurate assay ranges and ensuring test results meet clinical standards.

Reference Standard for Developing and Validating New Analytical Methods

For research and development in clinical diagnostics, Suberylglycine is the required reference material for validating new or modified analytical methods targeting acylglycines. This includes testing for specificity, linearity, matrix effects, and recovery to ensure the new method is robust and reliable for clinical use.

Standard for Metabolic Research in Fatty Acid Oxidation

In a research context, Suberylglycine serves as a standard to identify and quantify metabolic changes in studies of fatty acid oxidation. It can be used to confirm the identity of peaks in untargeted metabolomics or as a quantitative standard in targeted studies investigating the biochemical effects of MCAD deficiency or related disorders.

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

231.11067264 Da

Monoisotopic Mass

231.11067264 Da

Heavy Atom Count

16

Other CAS

60317-54-6

Wikipedia

Suberylglycine

Dates

Last modified: 08-15-2023

Explore Compound Types